1-(5-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride
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Overview
Description
1-(5-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride is an organic compound that belongs to the class of substituted phenethylamines. This compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position of the phenyl ring, along with an ethan-1-amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Nitration: The starting material, 2-methylphenol, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Fluorination: The amine group is protected, and the phenyl ring is fluorinated at the 5-position using a fluorinating agent like Selectfluor.
Deprotection and Alkylation: The protecting group is removed, and the amine is alkylated with ethyl bromide to form the ethan-1-amine derivative.
Hydrochloride Formation: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts and Reagents: Use of high-purity catalysts and reagents to maximize yield and purity.
Purification: Techniques such as crystallization, filtration, and recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(5-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or iodine in the presence of a catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted phenethylamines.
Scientific Research Applications
1-(5-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including neurotransmitter activity.
Medicine: Investigated for its potential therapeutic properties, such as antidepressant or anxiolytic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. The compound may modulate the activity of neurotransmitters like serotonin, dopamine, and norepinephrine, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence signal transduction and synaptic transmission.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride
- 1-(5-Chloro-2-methylphenyl)ethan-1-amine hydrochloride
- 1-(5-Fluoro-2-ethylphenyl)ethan-1-amine hydrochloride
Uniqueness
1-(5-Fluoro-2-methylphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(5-fluoro-2-methylphenyl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN.ClH/c1-6-3-4-8(10)5-9(6)7(2)11;/h3-5,7H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQGCVNWXMGBIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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